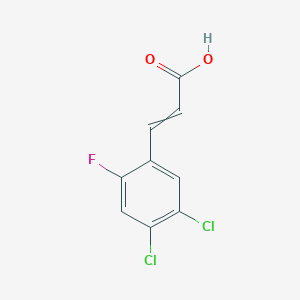

4,5-Dichloro-2-fluorocinnamic acid

Description

BenchChem offers high-quality 4,5-Dichloro-2-fluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-fluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1807413-64-4 |

|---|---|

Molecular Formula |

C9H5Cl2FO2 |

Molecular Weight |

235.04 g/mol |

IUPAC Name |

3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-9(13)14)8(12)4-7(6)11/h1-4H,(H,13,14) |

InChI Key |

IZGVIOHFKRUSRQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C=CC(=O)O |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C=CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

4,5-Dichloro-2-fluorocinnamic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features enable modifications that enhance biological activity, particularly in the development of:

- Anti-inflammatory agents : The compound's ability to modulate inflammatory pathways makes it a candidate for drugs targeting conditions like arthritis and other inflammatory diseases.

- Anticancer agents : Research indicates that derivatives of cinnamic acids exhibit anticancer properties. The incorporation of halogens like chlorine and fluorine can enhance the efficacy and selectivity of these compounds against cancer cells .

Material Science

In material science, 4,5-Dichloro-2-fluorocinnamic acid contributes to the development of advanced materials. Its applications include:

- Polymers and Coatings : The compound is used to improve thermal stability and mechanical properties in polymer formulations. This is particularly beneficial for industries that require durable materials with enhanced performance characteristics .

- Nanocomposites : Incorporating this compound into nanocomposite materials can lead to improved mechanical strength and thermal resistance, making it suitable for various industrial applications.

Agricultural Chemistry

The compound plays a crucial role in agricultural chemistry by serving as a precursor for the formulation of herbicides and pesticides. Its selective action helps minimize damage to non-target plants, which is essential for sustainable agricultural practices. Key applications include:

- Herbicides : 4,5-Dichloro-2-fluorocinnamic acid can be modified to create herbicides that effectively control weed populations while being less harmful to crops.

- Pesticides : Its bioactivity can be harnessed to develop pesticides that target specific pests without affecting beneficial insects .

Analytical Chemistry

In analytical chemistry, 4,5-Dichloro-2-fluorocinnamic acid is utilized as a standard reference material in chromatographic techniques. This application ensures accurate quantification of similar compounds in complex mixtures, which is vital for research and quality control processes.

Biochemical Research

The compound is also significant in biochemical research where it is used to study enzyme inhibition and receptor binding. These studies provide insights into metabolic pathways and disease mechanisms, aiding in the development of targeted therapies .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of halogenated cinnamic acids, including 4,5-Dichloro-2-fluorocinnamic acid. It was found that derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the unique electronic properties imparted by the halogen substituents .

Case Study 2: Agricultural Efficacy

Research on herbicide formulations containing 4,5-Dichloro-2-fluorocinnamic acid demonstrated effective weed control with minimal phytotoxicity to crops. Field trials indicated that modified formulations led to increased crop yields compared to traditional herbicides .

Q & A

Q. What methodologies enable the detection of trace degradation products of 4,5-Dichloro-2-fluorocinnamic acid in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges concentrates analytes from water samples. LC-MS/MS in multiple reaction monitoring (MRM) mode detects sub-ppb levels. Degradation intermediates (e.g., dechlorinated or hydroxylated derivatives) are identified via retention time alignment and spectral libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.